molecular formula C18H16N2O6 B11375473 N,N-bis(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide

N,N-bis(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide

Katalognummer: B11375473
Molekulargewicht: 356.3 g/mol
InChI-Schlüssel: VCRUBCMKFNWZEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-bis[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of furan rings, which are five-membered aromatic rings containing one oxygen atom. The compound also contains a nitrophenoxy group, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times. The optimization of reaction conditions, such as solvent choice and substrate concentrations, is crucial for maximizing yield and minimizing costs.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-bis[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N-bis[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-bis[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide involves its interaction with various molecular targets. The furan rings can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking interactions. The nitrophenoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. These interactions contribute to the compound’s antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-bis(furan-2-ylmethyl)oxalamide: Similar in structure but lacks the nitrophenoxy group.

    N-(furan-2-ylmethyl)furan-2-carboxamide: Contains a single furan ring and a carboxamide group.

    N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a furan ring and a hydrazide group

Uniqueness

N,N-bis[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of both furan rings and a nitrophenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C18H16N2O6

Molekulargewicht

356.3 g/mol

IUPAC-Name

N,N-bis(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C18H16N2O6/c21-18(13-26-17-8-2-1-7-16(17)20(22)23)19(11-14-5-3-9-24-14)12-15-6-4-10-25-15/h1-10H,11-13H2

InChI-Schlüssel

VCRUBCMKFNWZEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.